1-[(3R)-piperidin-3-yl]-3-propylurea is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a urea moiety. The molecular formula of 1-[(3R)-piperidin-3-yl]-3-propylurea is , with a molecular weight of approximately 185.27 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the field of pharmacology as an antagonist of cannabinoid receptors.
The synthesis of 1-[(3R)-piperidin-3-yl]-3-propylurea typically involves the reaction between a piperidine derivative and an isocyanate. A common method employs 3-piperidinol as the starting material, which is reacted with propyl isocyanate under controlled conditions.
The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, maintaining a temperature range of 0–5°C to ensure high yield and purity. In industrial settings, continuous flow reactors can be utilized to scale up production, allowing for better control over reaction parameters and enhancing safety and efficiency during the synthesis process .
The molecular structure of 1-[(3R)-piperidin-3-yl]-3-propylurea can be represented through various structural formulas:
The structure features a piperidine ring attached to a propyl group and a urea functional group.
| Property | Value |
|---|---|
| Molecular Formula | C9H19N3O |
| Molecular Weight | 185.27 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
1-[(3R)-piperidin-3-yl]-3-propylurea can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of different nitrogen-containing compounds.
Substitution Reactions: The urea moiety can participate in substitution reactions under specific conditions, potentially forming new derivatives with varied biological activities.
The mechanism of action for 1-[(3R)-piperidin-3-yl]-3-propylurea primarily involves its interaction with cannabinoid receptors in the body. As an antagonist of cannabinoid receptor 1 (CB1), it may inhibit the receptor's activity, which has implications for treating conditions related to obesity and metabolic disorders. By blocking CB1 receptors, this compound can potentially modulate appetite and energy balance .
While specific physical properties like melting point or boiling point are not extensively documented for this compound, it is known to have a high degree of solubility in organic solvents due to its molecular structure.
The chemical properties include:
Relevant data on these properties are crucial for understanding handling and storage requirements for laboratory use .
1-[(3R)-piperidin-3-yl]-3-propylurea has potential applications in scientific research, particularly in pharmacology as a cannabinoid receptor antagonist. Its ability to modulate receptor activity makes it a candidate for studying metabolic diseases such as obesity and diabetes. Additionally, it may serve as a lead compound for developing new therapeutic agents targeting similar pathways .
The synthesis of enantiomerically pure (3R)-piperidin-3-ylamine intermediates is foundational to producing 1-[(3R)-piperidin-3-yl]-3-propylurea. Two primary strategies dominate: chiral resolution and asymmetric hydrogenation. In chiral resolution, racemic piperidin-3-ylamine is reacted with chiral auxiliaries (e.g., L-tartaric acid or D-di-p-toluoyl tartaric acid) to form diastereomeric salts, enabling separation via fractional crystallization. The (3R)-enantiomer typically crystallizes in acetonitrile/water mixtures with >98% ee after two recrystallizations [4]. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acylates the (3S)-enantiomer, leaving the desired (3R)-amine intact (yield: 40–45%, ee >99%) [5].
For scalable production, asymmetric hydrogenation of Δ¹-piperideine derivatives using chiral catalysts (e.g., Rh(I)-(S,S)-Et-DuPhos or Ir(I)-(R)-BINAP complexes) achieves enantiomeric excesses of 92–96% under mild conditions (50°C, 50 psi H₂). Key parameters include:
Table 1: Comparison of Stereoselective Synthesis Methods for (3R)-Piperidin-3-ylamine
| Method | ee (%) | Yield (%) | Scale Feasibility | Key Limitation |
|---|---|---|---|---|
| Chiral Resolution | >98 | 30–35 | Pilot scale | Low yield, high solvent waste |
| Enzymatic Resolution | >99 | 40–45 | Lab scale | Enzyme cost |
| Asymmetric Hydrogenation | 92–96 | 85–90 | Industrial | Catalyst sensitivity |
Urea linkage is constructed via isocyanate coupling or carbamate rearrangement. The preferred route involves reacting (3R)-piperidin-3-ylamine with n-propyl isocyanate (1.05 equiv) in dichloromethane at 0–5°C. Triethylamine (1.1 equiv) scavenges HCl, while moisture exclusion prevents isocyanate hydrolysis [6] [9]. Key process controls include:
An alternative employs carbamoyl imidazolium intermediates. N-Propyl-1H-imidazole-1-carboxamide (generated in situ from propylamine and CDI) reacts with (3R)-piperidin-3-ylamine in THF, yielding 85–90% product with ≤0.5% racemization. This method circumvents toxic isocyanate handling [3].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2